molecular formula C12H7F3O B6373465 4-(2,4-Difluorophenyl)-3-fluorophenol, 95% CAS No. 1261961-17-4

4-(2,4-Difluorophenyl)-3-fluorophenol, 95%

Cat. No.: B6373465
CAS No.: 1261961-17-4
M. Wt: 224.18 g/mol
InChI Key: HRKFKQWMFFCVQS-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-3-fluorophenol (95%) is a chemical compound known as 2,4-difluorophenol in its pure form. It is a colorless to pale yellow liquid that is soluble in water and has a faint aromatic odor. It is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is also used in the manufacture of some pesticides and herbicides.

Mechanism of Action

The exact mechanism by which 2,4-difluorophenol exerts its anti-cancer effects is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are hormones that promote cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, 2,4-difluorophenol has also been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been studied for its potential to act as an antioxidant and to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2,4-Difluorophenol has several advantages and limitations for use in laboratory experiments. One of its main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low toxicity profile. However, it is also highly flammable and should be handled with care.

Future Directions

Given the potential applications of 2,4-difluorophenol, there are several future directions that could be explored. These include further research into its anti-cancer properties and its potential use as an anti-inflammatory, anti-bacterial, or anti-fungal agent. Additionally, further research could be done to investigate its potential as an antioxidant and to better understand its biochemical and physiological effects. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as drugs and dyes.

Synthesis Methods

2,4-Difluorophenol is synthesized through a process called nitration. This process involves the reaction of fluorine-containing compounds with nitric acid to yield the desired product. The reaction is typically carried out at temperatures of 60-80°C in the presence of an acid catalyst such as sulfuric acid. This process results in the formation of 2,4-difluorophenol and other byproducts such as nitrobenzene and nitrofluorobenzene.

Scientific Research Applications

2,4-Difluorophenol is used in various scientific and medical research applications. It has been used in the synthesis of several compounds, including drugs, dyes, and other organic compounds. Additionally, it has been studied for its potential use in the treatment of certain types of cancer. In particular, research has shown that it has the potential to inhibit the growth of certain types of cancer cells.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-7-1-3-9(11(14)5-7)10-4-2-8(16)6-12(10)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKFKQWMFFCVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684219
Record name 2,2',4'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-17-4
Record name 2,2',4'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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